2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile
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Overview
Description
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution, a hydroxy group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile typically involves the reaction of a thian-3-yl precursor with appropriate reagents to introduce the dioxo and hydroxy groups. Common synthetic routes may include:
Oxidation Reactions: Using oxidizing agents to introduce the dioxo functionality.
Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation reactions.
Nitrile Formation: The acetonitrile group can be introduced via nitrile formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo group to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the hydroxy or nitrile groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield additional oxo or hydroxyl derivatives.
Reduction: May yield reduced forms of the compound with different functional groups.
Substitution: May yield substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparison with Similar Compounds
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:
2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxyacetonitrile group.
Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid functionality.
The uniqueness of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO3S |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-(1,1-dioxothian-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H11NO3S/c8-4-7(9)6-2-1-3-12(10,11)5-6/h6-7,9H,1-3,5H2 |
InChI Key |
YIGGSKWMCYHOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)C(C#N)O |
Origin of Product |
United States |
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